N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with dimethylphenyl and methoxyphenyl groups.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-13-5-10-18(14(2)11-13)23-21(26)20-15(3)25-12-19(24-22(25)28-20)16-6-8-17(27-4)9-7-16/h5-12H,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKABOSGVWEMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that it exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance:
- Breast Cancer : In vivo studies demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent against this malignancy.
- Mechanism of Action : The compound operates through enzyme inhibition and receptor interaction, modulating pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been investigated for its antimicrobial properties :
- Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains, which positions it as a candidate for developing new antimicrobial therapies.
- Fungal Activity : The compound's potential antifungal activity has been noted in various studies, suggesting applications in treating fungal infections.
Anti-inflammatory Properties
Research has identified that this compound may have anti-inflammatory effects , making it relevant for conditions characterized by excessive inflammation. Animal model studies have shown a reduction in inflammatory markers when treated with this compound.
Material Science
Due to its unique structural features, this compound is being explored for applications in material science:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific desired properties due to its reactivity and functional groups.
- Nanotechnology : Its unique characteristics make it suitable for incorporation into nanomaterials aimed at drug delivery systems or diagnostic applications.
Case Study 1: Anticancer Activity Assessment
A study conducted on the effects of this compound on breast cancer cell lines revealed:
- Methodology : The study utilized xenograft models to evaluate tumor size reduction post-treatment.
- Results : Significant inhibition of tumor growth was observed compared to control groups treated with standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
In an investigation into its antimicrobial properties:
- Methodology : The compound was tested against various bacterial strains using standard antimicrobial susceptibility testing methods.
- Results : It exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide
- N-(2,3-dimethylphenyl)-4-methylbenzamide
- 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the imidazo[2,1-b]thiazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (referred to as compound 1) is a complex organic molecule belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action related to compound 1.
Compound 1 is synthesized through multi-step organic reactions. A common synthetic route involves the reaction of specific precursors in the presence of appropriate solvents and reagents. The structure of compound 1 features both imidazole and thiazole rings, which contribute to its unique chemical properties.
Molecular Characteristics:
- Molecular Formula: C22H21N3O2S
- Molecular Weight: 393.49 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant antimicrobial properties. Compound 1 has been evaluated against various strains of bacteria and fungi.
- Mycobacterium tuberculosis: Preliminary studies suggest that derivatives similar to compound 1 show selective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM for related compounds .
Antitumor Activity
The antitumor potential of compound 1 has been explored through in vitro assays. The structural features of imidazo[2,1-b][1,3]thiazole derivatives are critical for their cytotoxic effects.
- Cytotoxicity Assays: Compound 1 demonstrated promising cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have shown IC50 values as low as 1.61 µg/mL in specific tumor models .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 2.03 - 7.05 | |
| Antitumor | Various cancer cell lines | ≤ 1.61 |
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: Compound 1 may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Molecular Docking Studies: Computational studies have been conducted to elucidate the binding affinities and interaction patterns between compound 1 and target proteins involved in disease processes .
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of imidazo[2,1-b][1,3]thiazole derivatives:
- A study evaluating a series of derivatives found that structural modifications significantly influenced biological activity. For example, the presence of specific substituents on the phenyl rings enhanced antitumor efficacy .
- Another investigation highlighted the importance of molecular docking in predicting how these compounds interact with biological macromolecules, providing insights into their mechanisms of action .
Q & A
Q. Table 1: Representative Yields in Imidazo[2,1-b]thiazole Synthesis
| Substituent/Reaction Type | Yield (%) | Reference |
|---|---|---|
| Bromination with NBS | 42–62 | |
| Pyrazolyl coupling | 26–76 | |
| Cytotoxic derivative synthesis | 71–81 |
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.6 ppm, methoxy at δ 3.8 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring (C-S-C, ~650 cm⁻¹) functionalities .
- Mass Spectrometry (Q-TOF) : Matches experimental m/z with theoretical molecular ions (e.g., M⁺ at m/z 371–401) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole structure) .
Basic: How is preliminary cytotoxicity evaluated for this compound?
Methodological Answer:
Q. Table 2: Cytotoxicity Data for Related Derivatives
| Compound ID | Cell Line (GI₅₀, µM) | Reference |
|---|---|---|
| 3c (4-bromophenyl) | PC-3: <0.01 | |
| 5h (4-methoxyphenyl) | MCF-7: 1.2 |
Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?
Methodological Answer:
- Methoxy Groups : Enhance solubility and hydrogen bonding (e.g., 4-methoxyphenyl in 5h improves IC₅₀ by 2-fold vs. unsubstituted analogs) .
- Methyl Substituents : Increase lipophilicity, improving blood-brain barrier penetration (observed in benzothiazole analogs for Alzheimer’s targets) .
- Trifluoromethyl : Boosts metabolic stability (see ), but may introduce steric hindrance .
Q. SAR Insight :
- Replace 4-methoxy with electron-withdrawing groups (e.g., Cl) reduces cytotoxicity in leukemia models .
- Bulky substituents (e.g., cyclohexyl) lower enzymatic inhibition due to steric clashes .
Advanced: How can conflicting solubility and potency data be resolved?
Methodological Answer:
- Contradiction Example : High lipophilicity improves membrane permeability but reduces aqueous solubility.
- Resolution Strategies :
Advanced: What methodologies address low yields in imidazo[2,1-b]thiazole coupling reactions?
Methodological Answer:
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency (e.g., 71% yield for 5j) .
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity vs. ethanol .
- Temperature Control : Prolonged reflux (20+ hours) increases conversion but risks decomposition .
Advanced: How is enantioselectivity achieved in chiral analogs?
Methodological Answer:
- Chiral Auxiliaries : Schollkopf’s reagent generates (S)-configured α-aminoadipic acid derivatives .
- Asymmetric Catalysis : Pd-catalyzed N-allylation achieves >90% enantiomeric excess (e.g., ) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
